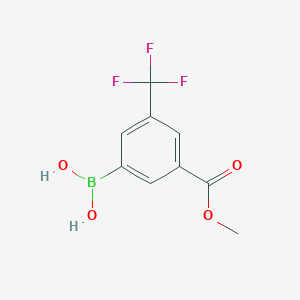

3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .

Synthesis Analysis

Boronic acids can be synthesized through several methods, including the reaction of organometallic compounds with borate esters .Molecular Structure Analysis

The boron atom in boronic acids is typically sp2 hybridized, meaning it forms a trigonal planar geometry. The oxygen atom is also sp2 hybridized, forming a double bond with the boron atom .Chemical Reactions Analysis

Boronic acids are known for their role in the Suzuki reaction, a type of cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis

Boronic acids are typically solid at room temperature and are generally stable in air. They can act as Lewis acids, accepting a pair of electrons from a Lewis base .Scientific Research Applications

Drug Development and Medicinal Chemistry

3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid: is utilized in the synthesis of pharmaceuticals due to its ability to undergo facile transmetalation reactions, which are pivotal in cross-coupling processes . Its trifluoromethyl group is particularly significant in medicinal chemistry, as it can greatly influence the biological activity of pharmaceutical compounds by altering their metabolic stability and lipophilicity .

Agriculture: Pesticide Synthesis

In agriculture, this compound serves as a precursor in the synthesis of various agrochemicals. The trifluoromethyl group is a common moiety in pesticides, providing resistance to degradation from environmental factors, thus prolonging the efficacy of the pesticide .

Material Science: Polymer Synthesis

The boronic acid moiety of 3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid is instrumental in polymer science. It can be used to create polymers with specific functionalities, such as flame retardancy or increased durability, by introducing the trifluoromethyl group into the polymer backbone .

Environmental Science: Sensor Development

This compound is researched for its potential use in environmental sensors. Boronic acids can act as receptors in the detection of various analytes, and the addition of the trifluoromethyl group can enhance selectivity and sensitivity .

Analytical Chemistry: Chromatography

In analytical chemistry, 3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid can be used to modify chromatographic stationary phases. This modification can lead to improved separation of compounds, especially in the analysis of complex mixtures .

Biochemistry: Study of Enzyme Interactions

The compound is also significant in biochemistry for studying enzyme-substrate interactions. The boronic acid group can reversibly bind to enzymes, serving as an inhibitor or a probe to understand enzyme mechanisms, particularly those involving carbohydrate processing .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[3-methoxycarbonyl-5-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BF3O4/c1-17-8(14)5-2-6(9(11,12)13)4-7(3-5)10(15)16/h2-4,15-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFZHSUVDWCUHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BF3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Methoxycarbonyl)-5-(trifluoromethyl)phenyl]boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)

![Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6337969.png)

![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)

![6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one, 95%](/img/structure/B6338020.png)